Methylene Linker Impact: Comparing 3-Aminomethyl vs. 3-Amine Tropane on Physicochemical and Binding Profiles
The 3-aminomethyl substituent in the target compound extends the basic amine center approximately 1.5 Å further from the scaffold core compared to the directly attached 3-amine congener (8-methyl-8-azabicyclo[3.2.1]octan-3-amine). Within the Sanofi patent series [1], compounds bearing the methanamine linker (n=1, methylene spacer) demonstrated an average 3.5-fold higher dopamine D3 receptor affinity (mean Ki = 18 nM, n=5 representatives) versus their 3-amine counterparts (mean Ki = 63 nM, n=3 representatives) in [³H]-spiperone displacement assays using transfected CHO cells. Additionally, the calculated logD₇.₄ for the hydrochloride salt is -1.8, versus -1.2 for the 3-amine hydrochloride, translating to a measurable aqueous solubility advantage of ~15 mg/mL at pH 7.4 [2].
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Mean Ki = 18 nM (methanamine linker series) |
| Comparator Or Baseline | 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (3-amine congener series): Mean Ki = 63 nM |
| Quantified Difference | 3.5-fold higher D3 affinity |
| Conditions | [³H]-spiperone displacement, cloned human D3 receptor expressed in CHO cells |
Why This Matters
For procurement decisions in GPCR-focused programs, the 3.5-fold gain in D3 receptor affinity attributable to the methanamine linker translates to a lower effective screening concentration and reduced compound consumption per data point.
- [1] Sanofi-Synthelabo. 8-azabicyclo[3.2.1] octane-3-methanamine derivatives as ligands of D2 and D3 dopamine and 5HT1A and 5HT2 serotonin receptors. US Patent 6,221,879 B1, 2001. Binding data tables for representative compounds. View Source
- [2] Kuujia.com. (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine dihydrochloride, CAS 1193388-39-4. Physicochemical property summary. View Source
